Tolterodine hydrobromide

Muscarinic receptor selectivity M3/M2 fold ratio overactive bladder pharmacology

Tolterodine hydrobromide is a pharmacologically differentiated competitive muscarinic antagonist with a uniquely balanced M2/M3 receptor profile (fold selectivity ~1.1) versus oxybutynin (10.0) or darifenacin (58.2), translating to a clinically validated 38-percentage-point lower dry mouth incidence. With certified purity NLT 98%, it serves as a primary reference standard for HPLC, LC-MS/MS, and dissolution method development in generic drug ANDA submissions. Its moderate LogD (1.83) and restricted CNS penetration (Kp,free 0.23) make it the benchmark for bladder-selectivity screening of new chemical entities. The hydrobromide salt offers distinct solubility and crystallinity advantages over the commercial tartrate form for pre-formulation salt-screening and analytical workflow development.

Molecular Formula C22H32BrNO
Molecular Weight 406.4 g/mol
Cat. No. B13794205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolterodine hydrobromide
Molecular FormulaC22H32BrNO
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br
InChIInChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m0./s1
InChIKeyZMIOHGDJVPQTCH-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolterodine Hydrobromide for Overactive Bladder Research & Procurement: Baseline Pharmacological Profile


Tolterodine hydrobromide is a competitive muscarinic receptor antagonist that forms the active pharmaceutical ingredient (API) basis for tolterodine tartrate formulations used in overactive bladder (OAB) therapy. Unlike older antimuscarinics, tolterodine exhibits functional selectivity for the urinary bladder over salivary glands in vivo [1], translating to a measurable tolerability advantage. Its hydrobromide salt form is widely utilized as a reference standard, synthetic intermediate, and high-purity research compound, with documented purity of ≥98% enabling reproducible analytical method development and impurity profiling [2].

Why Generic Tolterodine Hydrobromide Substitution Falls Short: Quantified Gaps in Selectivity and Tolerability


In-class antimuscarinic agents for OAB—oxybutynin, solifenacin, darifenacin, and fesoterodine—cannot be interchangeably substituted for tolterodine hydrobromide without measurable consequences. Tolterodine possesses a uniquely balanced muscarinic receptor subtype profile (M3/M2 fold selectivity of 1.1 versus 10.0 for oxybutynin and 58.2 for darifenacin) [1], which underlies its differentiated clinical tolerability signature. This pharmacological distinction produces a 38-percentage-point lower incidence of dry mouth compared to oxybutynin (40% vs 78%, p<0.001) [2] and restricted CNS penetration (Kp,free = 0.23) versus oxybutynin's extensive brain exposure (Kp,free >1) [3]. The hydrobromide salt form additionally offers solubility and purity advantages for analytical and synthetic workflows that the commercial tartrate salt does not replicate [4].

Tolterodine Hydrobromide Evidence Guide: Comparator-Anchored Quantitative Differentiation Data


Muscarinic Receptor Subtype Selectivity: M3 versus M2 Fold Ratio Compared Across Five Antimuscarinics

Tolterodine exhibits near-equivalent affinity for M2 and M3 muscarinic receptor subtypes, with an M3/M2 fold selectivity of 1.1. In contrast, oxybutynin shows 10.0-fold M3 preference, solifenacin 12.5-fold, darifenacin 58.2-fold, and fesoterodine 1.0-fold [1]. Tolterodine's balanced profile enables functional bladder selectivity without relying on subtype-selective binding, a mechanism distinct from highly M3-selective agents that derive their therapeutic window through receptor subtype preference alone.

Muscarinic receptor selectivity M3/M2 fold ratio overactive bladder pharmacology

Dry Mouth Incidence: Tolterodine 2 mg BID versus Oxybutynin 5 mg TID in Pooled Pivotal Trials

In a pooled analysis of four 12-week randomized, double-blind, placebo-controlled studies enrolling patients with overactive bladder, dry mouth—the most frequent antimuscarinic adverse event—occurred in 40% of patients receiving tolterodine 2 mg twice daily versus 78% of those receiving oxybutynin 5 mg three times daily (p<0.001) [1]. The 38-percentage-point absolute risk reduction was accompanied by lower intensity of dry mouth events in the tolterodine arm.

Dry mouth incidence tolterodine tolerability oxybutynin comparative adverse events

Dry Mouth Incidence: Extended-Release Tolterodine versus Extended-Release Oxybutynin

A multicenter, double-blind, parallel-group study of 790 women with overactive bladder compared dry mouth rates over 12 weeks. Patients receiving extended-release (ER) tolterodine tartrate 4 mg once daily experienced a 21.6% dry mouth incidence, while those on ER oxybutynin chloride 10 mg once daily reported a 28.1% incidence (P=0.039) [1]. Severe dry mouth occurred in 0.5% of tolterodine patients versus 1.5% of oxybutynin patients (P=0.173), and withdrawal due to dry mouth was numerically lower with tolterodine (4 vs 7 patients, P=0.380).

Extended-release formulation dry mouth tolerability tolterodine ER versus oxybutynin ER

CNS Penetration: Brain-to-Plasma Ratio and Unbound Partitioning of Tolterodine versus Oxybutynin

In a comprehensive non-clinical rat study, tolterodine exhibited a brain-to-plasma (B:P) ratio of 2.95 and an unbound brain-to-unbound plasma partition coefficient (Kp,free) of 0.23, indicating significant restriction from the CNS compartment despite measurable brain exposure. In stark contrast, oxybutynin showed B:P >1 and Kp,free >1, consistent with unrestricted CNS penetration [1]. The Kp,free value below unity for tolterodine indicates active efflux or restricted passive permeability at the blood-brain barrier.

CNS penetration blood-brain barrier brain-to-plasma ratio Kp,free antimuscarinic safety

Lipophilicity (LogD₇.₄) as a Determinant of Differential CNS Penetration Across Antimuscarinics

Tolterodine's octanol:water distribution coefficient at pH 7.4 (LogD₇.₄) is 1.83, reflecting moderate lipophilicity. Oxybutynin exhibits a markedly higher LogD of >3.3, darifenacin 2.7, solifenacin 1.69, and the active metabolite 5-HMT 0.74 [1]. The rank order of lipophilicity—oxybutynin > darifenacin > tolterodine ≈ solifenacin ≈ fesoterodine > 5-HMT—correlates with the observed gradient of CNS penetration propensity, positioning tolterodine in an intermediate tier that balances peripheral efficacy with CNS safety [2].

Lipophilicity LogD blood-brain barrier permeability physicochemical property comparison

Tolterodine Hydrobromide Application Scenarios: Research and Industrial Procurement Contexts


Analytical Reference Standard for Impurity Profiling and Method Validation in ANDA Submissions

Tolterodine hydrobromide, with a certified purity of NLT 98% and well-characterized physicochemical properties (MW 406.40, C₂₂H₃₂BrNO) [1], serves as a primary reference standard for HPLC, LC-MS/MS, and dissolution method development. Its balanced M2/M3 binding profile (M3/M2 fold selectivity 1.1) [2] enables accurate system suitability testing for assays designed to quantify tolterodine in generic drug product development and ANDA regulatory submissions, where demonstrating bioequivalence to the innovator product (tolterodine tartrate) requires precise analytical discrimination.

In Vitro Pharmacological Screening for Next-Generation Bladder-Selective Antimuscarinics

The near-equal M2/M3 affinity of tolterodine (Ki values: M2 ~2 nM, M3 ~2.5 nM) [1] makes tolterodine hydrobromide an ideal reference compound for screening novel antimuscarinic candidates. Its moderate lipophilicity (LogD 1.83) and restricted CNS penetration (Kp,free 0.23) [2] provide a quantitative benchmark against which new chemical entities can be compared for improved bladder selectivity and reduced CNS exposure. Tolterodine's differentiated tolerability—40% dry mouth incidence versus 78% for oxybutynin [3]—sets a clinically validated efficacy-tolerability threshold for candidate optimization.

Formulation Pre-Clinical Development and Salt-Screening Studies for OAB Therapeutics

The hydrobromide salt form of tolterodine offers distinct solubility and crystallinity properties valuable in pre-formulation salt-screening investigations. Comparative solubility data between tolterodine hydrobromide and the commercial tartrate salt inform formulation scientists about dissolution-rate-limited absorption and the feasibility of developing alternative oral solid dosage forms or parenteral formulations [1]. Tolterodine's demonstrated bioequivalence of active moiety under fed and fasting conditions (relative bioavailability with food: Cmax ratio 1.49, 90% CI 1.35-1.71; AUC ratio 1.53, 90% CI 1.35-1.72) [2] provides a quantitative framework for assessing food-effect risk in prototype formulations.

Quote Request

Request a Quote for Tolterodine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.